molecular formula C10H13N3O2 B1456992 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 933731-47-6

6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No. B1456992
M. Wt: 207.23 g/mol
InChI Key: ZZYAPCVTAISJMX-UHFFFAOYSA-N
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Description

“6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid” is a synthetic intermediate useful for pharmaceutical synthesis . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The Inchi Code for “6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” is 1S/C10H13N3O2.ClH/c14-10 (15)8-6-9 (12-7-11-8)13-4-2-1-3-5-13;/h6-7H,1-5H2, (H,14,15);1H .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of “6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” is 243.69 . It is a powder with a storage temperature at room temperature .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Antioxidant Activities

    • Increased ROS including superoxide anion, hydroxyl radical, hydrogen peroxide and their reactive products are associated with the pathogenesis of numerous chronic inflammatory conditions including diabetes, cancer, Parkinson’s and Alzheimer’s disease, cardiovascular disease, rheumatoid arthritis and immune dysregulation .
  • Synthesis and Anti-Inflammatory Activities

    • Synthesis via 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid”, is an important task of modern organic chemistry . This will contribute to the pharmaceutical industry, where piperidines play a significant role .

properties

IUPAC Name

6-piperidin-1-ylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYAPCVTAISJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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